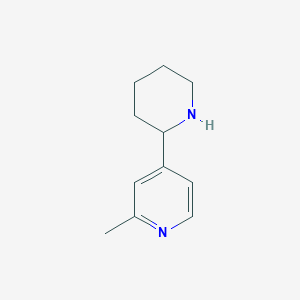
2-Methyl-4-(piperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpyridine with piperidine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts such as palladium or nickel can be employed to optimize the reaction conditions and achieve higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
2-Methyl-4-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the binding affinity of the compound to its target, thereby modulating the biological activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(piperidin-1-yl)pyridine
- 2-Methyl-4-(piperidin-3-yl)pyridine
- 2-Methyl-4-(piperidin-4-yl)pyridine
Uniqueness
2-Methyl-4-(piperidin-2-yl)pyridine is unique due to the specific positioning of the piperidine moiety at the 2-position of the pyridine ring. This structural feature can significantly influence its pharmacological properties and its interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-4-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-8-10(5-7-12-9)11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6H2,1H3 |
InChI Key |
CBVOXNPYCRARBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



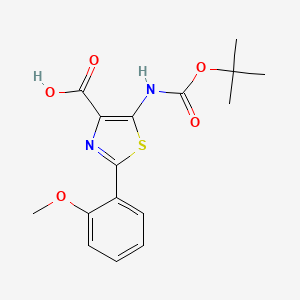
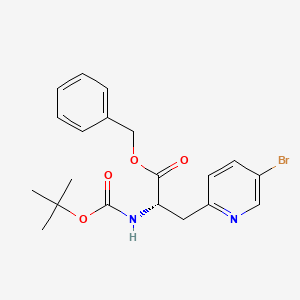
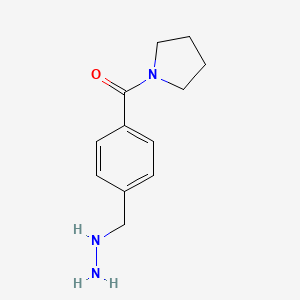
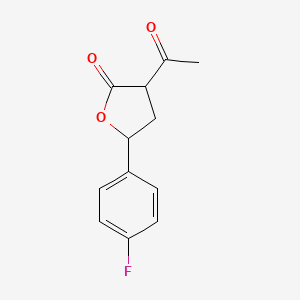
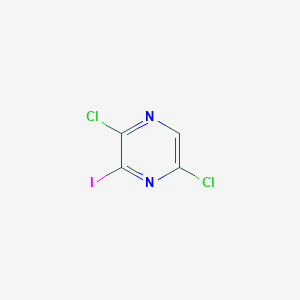
![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)
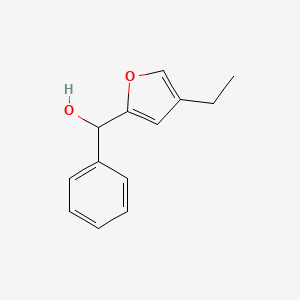
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)
![2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole](/img/structure/B11807662.png)
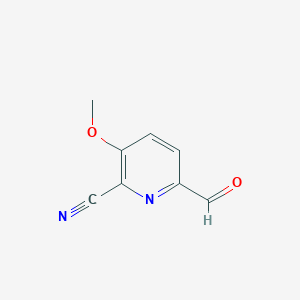

![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
